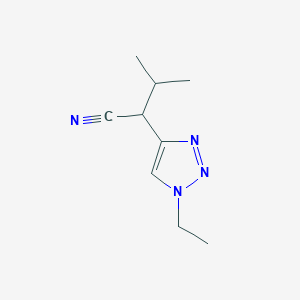![molecular formula C12H13ClN2O2 B15220902 6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B15220902.png)
6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is a chemical compound with the molecular formula C12H13ClN2O2 It is known for its unique spiro structure, which includes a benzoxazine and a piperidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one typically involves the reaction of 6-chloro-2-aminophenol with piperidone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Applications De Recherche Scientifique
6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chlorospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: A closely related compound with a similar structure but different substitution pattern.
6-Chlorospiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one: Another similar compound with variations in the ring system.
Uniqueness
6-Chlorospiro[benzo[d][1,3]oxazine-4,3’-piperidin]-2(1H)-one is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
6-chlorospiro[1H-3,1-benzoxazine-4,3'-piperidine]-2-one |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-2-3-10-9(6-8)12(17-11(16)15-10)4-1-5-14-7-12/h2-3,6,14H,1,4-5,7H2,(H,15,16) |
Clé InChI |
KNEVWMOYIVDDLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)




![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)








